molecular formula C24H24N4O6 B12708024 Ethyl 4-[[4-[[2-(allyloxy)ethoxy]carbonyl]phenyl]azo]-4,5-dihydro-5-oxo-1-phenyl-1H-pyrazole-3-carboxylate CAS No. 94108-22-2

Ethyl 4-[[4-[[2-(allyloxy)ethoxy]carbonyl]phenyl]azo]-4,5-dihydro-5-oxo-1-phenyl-1H-pyrazole-3-carboxylate

Cat. No.: B12708024
CAS No.: 94108-22-2
M. Wt: 464.5 g/mol
InChI Key: GQFXCJOAOSYUCK-UHFFFAOYSA-N
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Description

Ethyl 4-[[4-[[2-(allyloxy)ethoxy]carbonyl]phenyl]azo]-4,5-dihydro-5-oxo-1-phenyl-1H-pyrazole-3-carboxylate is a complex organic compound with a diverse range of applications in scientific research This compound is characterized by its unique structure, which includes an azo group, a pyrazole ring, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[[4-[[2-(allyloxy)ethoxy]carbonyl]phenyl]azo]-4,5-dihydro-5-oxo-1-phenyl-1H-pyrazole-3-carboxylate typically involves multiple steps. One common method starts with the preparation of the azo compound through a diazotization reaction, followed by coupling with a suitable aromatic compound. The pyrazole ring is then introduced through a cyclization reaction, and the ester group is added via esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[[4-[[2-(allyloxy)ethoxy]carbonyl]phenyl]azo]-4,5-dihydro-5-oxo-1-phenyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Ethyl 4-[[4-[[2-(allyloxy)ethoxy]carbonyl]phenyl]azo]-4,5-dihydro-5-oxo-1-phenyl-1H-pyrazole-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which Ethyl 4-[[4-[[2-(allyloxy)ethoxy]carbonyl]phenyl]azo]-4,5-dihydro-5-oxo-1-phenyl-1H-pyrazole-3-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical responses. The azo group can undergo reduction to form amines, which may then interact with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-[[4-[[2-(allyloxy)ethoxy]carbonyl]phenyl]azo]-3-cyano-6-hydroxy-4-methyl-2-oxo-2H-pyridine-1-acetate
  • Ethyl 2-[2-[4-(allyloxy)phenyl]-3-(4-ethoxy-2-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

Uniqueness

Ethyl 4-[[4-[[2-(allyloxy)ethoxy]carbonyl]phenyl]azo]-4,5-dihydro-5-oxo-1-phenyl-1H-pyrazole-3-carboxylate stands out due to its specific combination of functional groups, which confer unique reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industry.

Properties

CAS No.

94108-22-2

Molecular Formula

C24H24N4O6

Molecular Weight

464.5 g/mol

IUPAC Name

ethyl 5-oxo-1-phenyl-4-[[4-(2-prop-2-enoxyethoxycarbonyl)phenyl]diazenyl]-4H-pyrazole-3-carboxylate

InChI

InChI=1S/C24H24N4O6/c1-3-14-32-15-16-34-23(30)17-10-12-18(13-11-17)25-26-20-21(24(31)33-4-2)27-28(22(20)29)19-8-6-5-7-9-19/h3,5-13,20H,1,4,14-16H2,2H3

InChI Key

GQFXCJOAOSYUCK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C1N=NC2=CC=C(C=C2)C(=O)OCCOCC=C)C3=CC=CC=C3

Origin of Product

United States

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